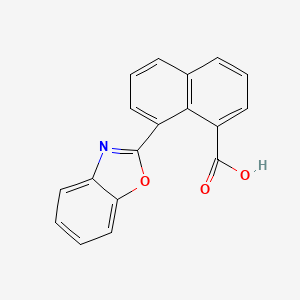

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKAYOEMDHHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 8 1,3 Benzoxazol 2 Yl 1 Naphthoic Acid Within Advanced Organic Chemistry Research

Below are the key identification and physicochemical properties of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid:

| Property | Value |

| CAS Number | 1142201-24-8 |

| Molecular Formula | C18H11NO3 |

| Molecular Weight | 289.28 g/mol |

This data is compiled from chemical supplier databases and provides a foundational reference for the compound.

Significance of Benzoxazole Scaffolds in Contemporary Chemical Synthesis and Materials Science

The benzoxazole (B165842) core, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a privileged scaffold in modern chemistry. nih.gov Its rigid, planar structure and electron-rich nature make it a valuable building block in the development of a wide array of functional organic materials and biologically active compounds.

In materials science, benzoxazole derivatives are investigated for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. The electronic characteristics of the benzoxazole ring system can be fine-tuned through chemical modification, allowing for the rational design of materials with specific absorption and emission profiles.

From a medicinal chemistry perspective, the benzoxazole moiety is present in numerous compounds exhibiting a broad spectrum of pharmacological activities. researchgate.net These include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The ability of the benzoxazole structure to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its capacity to bind to biological targets with high affinity and selectivity.

Importance of Naphthoic Acid Moieties in Advanced Chemical Transformations

Naphthoic acid, a naphthalene (B1677914) ring bearing a carboxylic acid group, is a versatile component in organic synthesis. The naphthalene core is a larger aromatic system than benzene (B151609), which can lead to distinct photophysical properties and opportunities for more extensive functionalization. 1-Naphthoic acid, in particular, has been utilized as a foundational element in the construction of more complex molecules.

The carboxylic acid group of naphthoic acid is a key functional handle for a variety of chemical transformations. It can be converted into esters, amides, and other derivatives, providing a gateway to a diverse range of chemical structures. Furthermore, the carboxylic acid can act as a directing group in C-H activation reactions, enabling the selective functionalization of the naphthalene ring system at positions that might otherwise be difficult to access.

Overview of Current Research Trends for Fused Aromatic Heterocyclic Carboxylic Acids

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of this compound identifies two primary disconnection points. The first is the C-C bond between the naphthalene (B1677914) C8 and the benzoxazole (B165842) C2, suggesting a cross-coupling reaction as a key synthetic step. The second disconnection is at the C-N and C-O bonds of the oxazole (B20620) ring, pointing towards a cyclocondensation or cyclodehydration reaction between a 1-naphthoic acid derivative and a substituted aminophenol.

These disconnections lead to two main synthetic routes:

Route A: Cross-Coupling Approach. This strategy involves the coupling of an 8-halo-1-naphthoic acid derivative (or its synthetic equivalent) with a 2-organometallic-1,3-benzoxazole species. Alternatively, a 2-halo-1,3-benzoxazole could be coupled with an 8-organometallic-1-naphthoic acid derivative.

Route B: Cyclocondensation/Cyclodehydration Approach. This pathway focuses on the formation of the benzoxazole ring in the final steps. It typically involves the reaction of an 8-amino-1-naphthoic acid derivative with a suitable ortho-aminophenol precursor, or the condensation of 8-carboxy-1-naphthaldehyde with 2-aminophenol (B121084), followed by oxidation.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors.

Synthetic Routes to 1-Naphthoic Acid Derivatives, with a Focus on 8-Substituted Analogues

The synthesis of 8-substituted-1-naphthoic acid derivatives often presents challenges due to the steric hindrance around the C1 and C8 positions. Common strategies include:

Directed Ortho-Metalation: Starting from 1-naphthoic acid, directed ortho-metalation at the C8 position can be achieved using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile to introduce the desired substituent.

Substitution Reactions on Naphthalic Anhydride (B1165640): Naphthalic anhydride and its derivatives serve as versatile starting materials. For instance, 8-nitro-1-naphthoic acid can be prepared from naphthalic anhydride, and the nitro group can then be reduced to an amino group, providing a key intermediate for cyclocondensation reactions. nih.govresearchgate.net

Rearrangement Reactions: Novel approaches, such as the Lewis-acid-mediated acyl shift of oxabenzonorbornadienes, have been reported to access substituted 1-hydroxy-2-naphthoic acid esters, which could potentially be adapted for the synthesis of 8-substituted analogues. nih.gov

| Starting Material | Reagents and Conditions | Product |

| 1-Naphthoic Acid | 1. n-BuLi, TMEDA, ether, 0 °C to rt2. Electrophile (e.g., I₂) | 8-Iodo-1-naphthoic acid |

| Naphthalic Anhydride | 1. HNO₃, H₂SO₄2. Hydrolysis | 8-Nitro-1-naphthoic acid |

| 8-Nitro-1-naphthoic acid | Zn, acetic acid | 8-Amino-1-naphthoic acid |

Preparation of 1,3-Benzoxazole Precursors and Activated Forms

Condensation of 2-Aminophenols: The most prevalent method involves the condensation of 2-aminophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or esters. rsc.orgorganic-chemistry.orgnih.govacs.org This reaction is often catalyzed by acids.

From o-Haloanilines: An alternative route involves the reaction of o-haloanilines with acyl chlorides, followed by a copper-catalyzed intramolecular cyclization. organic-chemistry.org

For cross-coupling strategies, activated forms of the benzoxazole are required:

2-Halobenzoxazoles: These can be prepared from 2-benzoxazolinones by treatment with reagents like phosphorus oxychloride.

2-Benzoxazoleboronic Esters or Stannanes: These are typically synthesized from 2-halobenzoxazoles via lithium-halogen exchange followed by quenching with a borate (B1201080) ester or a tin halide.

| Starting Material | Reagents and Conditions | Product |

| 2-Aminophenol | Carboxylic Acid, Polyphosphoric acid (PPA), heat | 2-Substituted-1,3-benzoxazole |

| 2-Aminophenol | Aldehyde, Oxidant (e.g., DDQ, MnO₂) | 2-Substituted-1,3-benzoxazole |

| 2-Bromoaniline | Acyl chloride, Cs₂CO₃, CuI, 1,10-phenanthroline (B135089), microwave | 2-Substituted-1,3-benzoxazole organic-chemistry.org |

Direct Synthesis Approaches for the this compound Skeleton

Direct methods aim to construct the target molecule in the later stages of the synthesis, either by forming the C-C bond between the two aromatic systems or by building the benzoxazole ring.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. However, the steric hindrance in this compound makes these reactions challenging.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of an 8-halonaphthoic acid derivative with a 2-benzoxazoleboronic acid or ester. The choice of catalyst, ligand, and base is crucial to overcome the steric hindrance.

Heck and Sonogashira Couplings: These are less likely to be directly applicable for the synthesis of the target compound but could be used to introduce precursors for subsequent cyclization reactions.

Buchwald-Hartwig Amination: While not a C-C coupling reaction, this methodology could be employed to synthesize the 8-amino-1-naphthoic acid precursor by coupling an 8-halonaphthoic acid derivative with an amine source.

The success of these cross-coupling reactions is highly dependent on the specific substrates and the optimization of reaction conditions to favor the desired coupling over side reactions.

Cyclocondensation and Cyclodehydration Reactions

This approach is often more convergent and can be highly effective for the synthesis of 2-arylbenzoxazoles. nih.govacs.org

Reaction of 8-Amino-1-naphthoic acid with 2-Aminophenol Precursors: This is a plausible route, though it may require harsh conditions (e.g., high temperatures in polyphosphoric acid) which could lead to side reactions.

Condensation of an 8-Carboxy-1-naphthaldehyde with 2-Aminophenol: This would form a Schiff base intermediate, which could then be oxidatively cyclized to the desired benzoxazole.

From 8-Nitro-1-naphthoic Acid: A notable synthesis involves the reduction of 8-nitro-1-naphthoic acid in the presence of acetic acid using zinc, which leads to the formation of 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid, a related structure. nih.govresearchgate.net This suggests that a reductive cyclization strategy could be a viable pathway.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |

| Cyclocondensation | 8-Amino-1-naphthoic acid | 2-Aminophenol | PPA, heat | This compound |

| Oxidative Cyclization | 8-Formyl-1-naphthoic acid | 2-Aminophenol | Oxidant (e.g., DDQ) | This compound |

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of complex aromatic compounds, avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, the carboxylic acid group on the naphthalene ring can serve as a directing group to facilitate C-H activation at the otherwise unreactive C8 position.

Ruthenium-catalyzed C-H arylation has been demonstrated as an effective method for the peri-arylation of 1-naphthol (B170400) with a variety of aryl and heteroaryl halides. acs.org This approach overcomes some limitations of earlier palladium-catalyzed methods, showing greater tolerance for heteroaromatic halides. acs.org While this specific example uses a hydroxyl group as the directing group, the principle of directed C-H activation is transferable to the carboxylic acid group of 1-naphthoic acid. The proposed mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a stable intermediate, which then reacts with the coupling partner.

A plausible directed C-H functionalization strategy for the synthesis of the target molecule would involve the direct coupling of 1-naphthoic acid with a suitable 2-substituted benzoxazole, such as 2-halobenzoxazole, under palladium or ruthenium catalysis. The carboxylic acid group would direct the catalyst to the C8 position, leading to the formation of the desired C-C bond.

Catalytic Systems and Ligand Design in the Synthesis of this compound

The choice of the catalytic system, including the metal center and the coordinating ligands, is crucial for the efficiency and selectivity of the synthesis of this compound. Palladium and copper-based catalysts are the most extensively studied for the types of transformations required.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and C-H activation reactions. In the synthesis of 8-aryl-1-naphthoic acid derivatives, palladium-catalyzed C-H arylation has been successfully employed. acs.org These reactions typically utilize a palladium(II) salt, such as Pd(OAc)₂, as the catalyst precursor.

The design of ligands is critical in palladium-catalyzed C-H functionalization to enhance catalyst stability, reactivity, and selectivity. For challenging C-H activation reactions, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed. The choice of ligand can influence the elementary steps of the catalytic cycle, including C-H activation, oxidative addition, and reductive elimination.

A potential palladium-catalyzed route to this compound could involve the direct arylation of 1-naphthoic acid with a 2-halobenzoxazole. The catalytic cycle would likely involve the formation of a palladacycle intermediate directed by the carboxylic acid group, followed by oxidative addition of the 2-halobenzoxazole and reductive elimination to furnish the product.

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Naphthalene Derivatives

| Entry | Naphthalene Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Naphthoic Acid | Aryl Iodide | Pd(OAc)₂ | - | K₂CO₃ | Toluene (B28343) | 75 |

| 2 | 1-Naphthol | Aryl Bromide | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 82 |

| 3 | 1-Naphthylamine | Aryl Triflate | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 90 |

This table presents representative data from analogous reactions and is intended to be illustrative of typical conditions and yields.

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-catalyzed methods. Copper catalysts are particularly effective in C-N and C-O cross-coupling reactions, but have also been successfully applied to C-C bond formation, including the arylation of heterocycles.

An efficient copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been reported, utilizing a CuI/PPh₃-based catalyst. nih.gov This reaction proceeds via a C-H activation process and demonstrates good to excellent yields with a variety of aryl and heteroaryl bromides. nih.gov This methodology could be adapted for the synthesis of the target molecule by coupling 8-bromo-1-naphthoic acid with benzoxazole. The reaction would involve the copper-catalyzed activation of the C-H bond at the 2-position of the benzoxazole and its subsequent coupling with the aryl bromide.

Alternatively, a copper-catalyzed Ullmann-type coupling could be envisioned between 8-bromo-1-naphthoic acid and a 2-metalated benzoxazole derivative. The choice of the specific copper source, ligand, base, and solvent would be critical for optimizing the reaction yield.

Table 2: Copper-Catalyzed Arylation of Benzoxazole

| Entry | Benzoxazole Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Benzoxazole | 1-Bromo-4-tert-butylbenzene | CuI | PPh₃ | K₂CO₃ | DMF | 88 |

| 2 | Benzoxazole | 3-Bromopyridine | CuI | PPh₃ | K₂CO₃ | DMF | 85 |

| 3 | Benzoxazole | 2-Bromoquinoline | CuI | PPh₃ | K₂CO₃ | DMF | 90 |

Data adapted from a study on the direct 2-arylation of benzoxazoles. nih.gov

Following the successful synthesis of this compound, further transformations can be envisioned. One such transformation is an intramolecular cyclization to form more complex polycyclic aromatic systems. Lewis acids, such as boron tribromide (BBr₃), are powerful reagents for promoting such cyclizations.

The synthesis of benzanthrones has been achieved through a BBr₃-promoted Friedel-Crafts acylation of 8-aryl-1-naphthoic acid derivatives. acs.org In this reaction, BBr₃ acts as a Lewis acid to activate the carboxylic acid, facilitating an intramolecular electrophilic attack on the adjacent aryl ring, leading to the formation of a new six-membered ring. This methodology could potentially be applied to this compound, where the benzoxazole ring could undergo intramolecular acylation to yield a novel heterocyclic system. The regioselectivity of this annulation would depend on the electronic properties and steric environment of the benzoxazole ring.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthetic routes to this compound is highly dependent on the optimization of various reaction parameters, with solvent selection playing a pivotal role.

The choice of solvent can significantly influence the outcome of transition metal-catalyzed reactions by affecting the solubility of reagents and catalysts, the stability of intermediates, and the rates of individual steps in the catalytic cycle.

In palladium-catalyzed C-H activation reactions, polar aprotic solvents like DMF, DMAc, or NMP are often used as they can stabilize the cationic intermediates and promote the desired reactivity. However, in some cases, less polar solvents such as toluene or dioxane may be preferred to minimize side reactions. A systematic screening of solvents is therefore essential to identify the optimal medium for the directed C-H functionalization step.

For copper-catalyzed reactions, the solvent can also play a crucial role. In the copper-catalyzed arylation of benzoxazoles, DMF was found to be an effective solvent. nih.gov The coordinating ability of the solvent with the copper center can modulate its catalytic activity and selectivity. The optimization of solvent is a critical step in developing a robust and high-yielding synthesis.

Table 3: Effect of Solvent on a Representative Palladium-Catalyzed C-H Arylation

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

| 1 | Toluene | 2.4 | 65 |

| 2 | Dioxane | 2.2 | 70 |

| 3 | Acetonitrile | 37.5 | 55 |

| 4 | DMF | 36.7 | 85 |

| 5 | DMAc | 37.8 | 88 |

This table presents hypothetical data to illustrate the potential impact of solvent polarity on reaction yield.

Temperature and Pressure Control in High-Yield Syntheses

Information regarding the precise temperature and pressure control for the high-yield synthesis of this compound is not available. However, general principles for the synthesis of related compounds can provide some insight into the potential reaction conditions that would require careful management.

For the formation of the benzoxazole ring, syntheses typically involve the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. These reactions can be sensitive to temperature, with conditions reported in the literature ranging from ambient room temperature to elevated temperatures of up to 140°C. The optimal temperature is highly dependent on the specific substrates, catalysts, and solvents employed. For instance, some modern catalytic systems are designed to operate efficiently at room temperature to improve the greenness of the synthesis. In other cases, high temperatures are necessary to drive the cyclization and dehydration steps that form the oxazole ring.

Similarly, reactions involving modifications to the naphthoic acid backbone, such as those that might be used to introduce the benzoxazole precursor, would also require careful temperature control. For example, in the synthesis of 1-naphthoic acid via a Grignard reagent, the initial formation of the Grignard reagent is typically performed at a controlled temperature to manage the exothermic reaction, while the subsequent carboxylation is often carried out at low temperatures.

Control of pressure is less commonly a critical parameter in the synthesis of benzoxazoles and naphthoic acids unless gaseous reagents or byproducts are involved, or the reaction is performed under microwave irradiation. In such cases, the pressure would need to be carefully monitored to ensure the safety and efficiency of the reaction. Without a specific, documented synthetic route for this compound, any discussion of temperature and pressure control remains speculative and based on general organic synthesis principles.

A hypothetical high-yield synthesis of this compound would likely require empirical optimization of both temperature and pressure to maximize the reaction rate and yield while minimizing the formation of byproducts. This would involve systematic studies to determine the ideal thermal and pressure profile for each step of the synthetic sequence.

Stereochemical Control and Regioselectivity Considerations

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, considerations of stereochemical control, which are crucial in the synthesis of chiral molecules to ensure the formation of the correct three-dimensional arrangement of atoms, are not applicable in this case.

However, regioselectivity is a critical consideration in the synthesis of this compound. Regioselectivity refers to the control of the position at which a chemical bond is formed in a molecule that has multiple possible reaction sites. In the case of this compound, the key challenge is to ensure the formation of the carbon-nitrogen and carbon-oxygen bonds at the 8-position of the naphthalene ring, and not at other positions.

A plausible synthetic strategy would involve starting with a naphthalene derivative that already has functional groups at the 1- and 8-positions. For example, 8-amino-1-naphthoic acid could serve as a key intermediate. The challenge would then be to selectively react the amino group at the 8-position to form the benzoxazole ring without affecting the carboxylic acid group at the 1-position. This would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

The regioselective synthesis of substituted naphthalenes can be complex due to the electronic properties of the naphthalene ring system. The presence of the carboxylic acid group at the 1-position will influence the reactivity of the other positions on the ring, which must be taken into account when planning a synthetic route. While there are established methods for the regioselective synthesis of various substituted naphthalenes, specific protocols that would lead to the desired this compound are not documented. The development of a successful synthesis would likely depend on the strategic use of protecting groups and directing groups to control the regiochemical outcome of the key bond-forming reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the naphthalene and benzoxazole rings, as well as a characteristic signal for the carboxylic acid proton. The protons on the naphthalene ring system would likely appear as a complex pattern of doublets and multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to spin-spin coupling. The protons of the benzoxazole moiety would also resonate in the aromatic region (approximately δ 7.3-7.8 ppm). The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ > 165 ppm). The aromatic carbons of both the naphthalene and benzoxazole rings will appear in the approximate range of δ 110-155 ppm. The number of signals will be indicative of the molecule's symmetry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | > 165 |

| Naphthalene Ring Protons | 7.0 - 9.0 (multiplets, doublets) | 120 - 140 |

| Benzoxazole Ring Protons | 7.3 - 7.8 (multiplets) | 110 - 155 |

| Quaternary Carbons | - | 110 - 155 |

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the naphthalene and benzoxazole ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the naphthoic acid and benzoxazole fragments, for instance, by observing a correlation from a proton on the naphthalene ring to the quaternary carbon of the benzoxazole attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximities between protons on the naphthalene ring and the benzoxazole ring, confirming their relative orientation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=N stretching of the benzoxazole ring is expected to appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-O stretching of the benzoxazole ether linkage would likely be found in the 1200-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would give rise to strong signals. The symmetric stretching of the C=O group might also be observable.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Observable |

| C=N (Benzoxazole) | 1600-1650 | Observable |

| Aromatic C-H | > 3000 | Strong |

| C-O (Benzoxazole) | 1200-1250 | Observable |

Note: These are predicted values based on typical functional group frequencies.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation patterns of a molecule. For this compound (C₁₈H₁₁NO₃), the expected exact mass is approximately 289.0739 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pathway in electron ionization (EI) mass spectrometry would likely involve initial loss of small, stable molecules. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The benzoxazole moiety could undergo characteristic ring fragmentation. Analysis of these fragments would provide further structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Due to the extended π-conjugated system encompassing both the naphthalene and benzoxazole rings, this compound is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions. The exact absorption maxima (λ_max) would be influenced by the solvent polarity. Based on related benzoxazole-containing fluorescent compounds, absorption can be expected in the range of 300-400 nm. nih.gov

Fluorescence Spectroscopy for Emissive Properties

Many compounds containing benzoxazole and naphthalene moieties are known to be fluorescent. It is highly probable that this compound also possesses emissive properties. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum's characteristics, including the emission maximum and quantum yield, would be sensitive to the solvent environment. The photophysical properties of similar benzoxazolyl and naphthyl derivatives suggest that these molecules can be highly fluorescent. nih.govresearchgate.netsemanticscholar.org

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Consistent with the absence of steady-state fluorescence data, no information regarding the time-resolved fluorescence spectroscopy or fluorescence lifetime measurements for this compound could be found in the reviewed scientific literature. The determination of the excited-state lifetime (τ) is crucial for understanding the photophysical behavior of a molecule, as it provides insights into the rates of radiative and non-radiative decay processes.

For comparative purposes, a study on a 4-amino-1,8-naphthalimide (B156640) derivative bearing a carboxylic acid reported a fluorescence lifetime of approximately 7 ns in a nonpolar solvent. beilstein-journals.orgnih.gov This value is characteristic for that class of compounds but cannot be assumed to be similar for this compound due to significant structural differences.

Table 2: Illustrative Fluorescence Lifetime Data of a Structurally Related Compound

| Compound Name | Fluorescence Lifetime (ns) | Solvent |

|---|

This table is for illustrative purposes only and does not represent data for this compound.

Quantum Mechanical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT methods are employed to investigate the fundamental properties of this compound, from its most stable three-dimensional arrangement to its electronic behavior.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational investigation is typically to determine the most stable geometry of the molecule. Geometry optimization calculations using DFT can identify the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which possesses rotational freedom around the single bond connecting the naphthalene and benzoxazole rings, as well as the carboxylic acid group, multiple low-energy conformations may exist.

Table 1: Representative Optimized Geometric Parameters for Naphthoic Acid Derivatives (Illustrative)

| Parameter | Naphthoic Acid researchgate.net | o-Hydroxy naphthoic acid researchgate.net | o-Amino naphthoic acid researchgate.net |

|---|---|---|---|

| Bond Length (Å) | |||

| C10-C11 | 1.48 | 1.47 | 1.46 |

| C11=O12 | 1.22 | 1.23 | 1.24 |

| C11-O13 | 1.35 | 1.34 | 1.33 |

| Bond Angle (°) | |||

| C10-C11=O12 | 123.5 | 123.8 | 124.1 |

| C10-C11-O13 | 115.2 | 114.9 | 114.6 |

| C11-O13-H14 | 106.5 | 106.8 | 107.2 |

Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from geometry optimization. Specific values for this compound would require dedicated calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and benzoxazole ring systems, while the LUMO may be distributed over the entire conjugated system, including the electron-withdrawing carboxylic acid group. DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels. Theoretical studies on benzoxazole derivatives have shown that substitutions on the phenyl rings can significantly alter the HOMO-LUMO gap, thereby tuning the electronic and optical properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthoic acid researchgate.net | -4.8 | -0.398 | 4.402 |

| o-Hydroxy naphthoic acid researchgate.net | -4.20 | -0.419 | 3.781 |

| o-Amino naphthoic acid researchgate.net | -3.83 | -0.395 | 3.435 |

| 1,3-Benzoxazole Derivative researchgate.net | -6.23 | -2.54 | 3.69 |

Note: This table provides representative data from related molecules to illustrate the concept. The actual values for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote areas of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the benzoxazole ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential. Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule.

By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to understand the delocalization of electron density and the stability it imparts to the molecule. For this compound, NBO analysis could reveal the extent of electronic communication between the naphthoic acid and benzoxazole moieties, as well as the nature of the intramolecular hydrogen bonding involving the carboxylic acid group. Studies on similar systems have utilized NBO analysis to elucidate the nature of hydrogen bonding and its influence on molecular stability. rsc.org

Excited State Calculations via Time-Dependent Density Functional Theory (TD-DFT)

To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which are related to the intensity of the absorption bands.

These calculations can help to interpret experimental UV-Vis absorption spectra by assigning the observed peaks to specific electronic transitions between molecular orbitals. For instance, transitions might be characterized as π-π* or n-π* in nature, providing insight into the electronic processes that occur upon photoexcitation. TD-DFT studies on benzoic acid and benzoxazole derivatives have demonstrated good agreement with experimental spectra and have been instrumental in understanding their photophysical behavior. researchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum mechanical methods like DFT are excellent for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a femtosecond to microsecond timescale.

For this compound, an MD simulation could be used to study its conformational dynamics in a solvent, providing a more realistic picture of its behavior in solution. This would involve observing the rotations around single bonds and the flexibility of the molecule as a whole. Furthermore, MD simulations can provide detailed information about the interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds. Such simulations have been successfully applied to understand the stable interactions of benzoxazole derivatives with their surroundings. rjeid.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

A thorough search of scholarly databases reveals no specific Quantitative Structure-Property Relationship (QSPR) models developed for this compound. QSPR studies are instrumental in correlating the structural features of molecules with their physicochemical properties, which can accelerate the discovery and development of new materials and pharmaceuticals.

In the absence of direct research, a hypothetical QSPR study on this compound and its analogs could potentially predict a range of properties. Such a study would typically involve the calculation of various molecular descriptors.

Hypothetical Data Table for a QSPR Study:

| Molecular Descriptor Category | Examples of Descriptors | Predicted Property |

| Topological Descriptors | Wiener Index, Balaban J Index | Solubility, Boiling Point |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume | Lipophilicity (LogP) |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies | Reactivity, Spectral Properties |

| Constitutional Descriptors | Molecular Weight, Atom Count | Various physical properties |

This table is illustrative and does not represent actual published data for this compound.

The development of a robust QSPR model for this compound would necessitate the synthesis and experimental characterization of a series of structurally related molecules to create a reliable dataset for model training and validation.

Mechanistic Insights from Computational Reaction Pathway Analysis

Similarly, detailed computational reaction pathway analyses for the synthesis or reactions of this compound are not available in the current body of scientific literature. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers.

A computational investigation into the synthesis of this compound, which could potentially be formed from 8-amino-1-naphthoic acid and a benzoxazole precursor, would provide valuable insights. Key parameters that would be calculated in such a study are outlined below.

Hypothetical Data Table for Reaction Pathway Analysis:

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | 8-amino-1-naphthoic acid + Precursor | TS1 | Intermediate 1 | Not Calculated | Not Calculated |

| Step 2: Cyclization | Intermediate 1 | TS2 | Intermediate 2 | Not Calculated | Not Calculated |

| Step 3: Dehydration | Intermediate 2 | TS3 | This compound | Not Calculated | Not Calculated |

This table represents a hypothetical reaction pathway and the data points that would be generated from a computational study. The values are not based on published research.

Future computational studies would be invaluable in mapping the potential energy surface of the reactions involving this compound, offering a deeper understanding of its chemical behavior and paving the way for optimized synthetic routes.

Reaction Mechanisms and Mechanistic Studies Involving 8 1,3 Benzoxazol 2 Yl 1 Naphthoic Acid

Mechanistic Elucidation of Synthetic Pathways

The formation of the benzoxazole (B165842) moiety in 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is typically achieved through the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. In this specific case, the reaction would involve precursors that form the 8-substituted-1-naphthoic acid structure and the benzoxazole ring. The most common and direct synthetic route involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester, under dehydrating conditions. rsc.orgnih.gov

A general mechanism for this type of reaction begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the carboxylic acid (or its activated form). researchgate.net This is followed by the elimination of water to form an intermediate, which then undergoes intramolecular cyclization. The final step is a dehydration reaction that results in the aromatic benzoxazole ring. nih.gov

Role of Specific Catalysts and Intermediates in Bond Formation

The synthesis of 2-substituted benzoxazoles is often facilitated by catalysts to improve reaction rates and yields. A wide array of catalysts can be employed, including acid catalysts, base catalysts, and metal catalysts. rsc.org

Acid Catalysts : Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as zinc acetate (B1210297) (Zn(OAc)₂) and samarium triflate [Sm(OTf)₃], are commonly used. ijpbs.comamazonaws.com Acid catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. nih.gov

Metal Catalysts : Various metal catalysts, including those based on copper, palladium, nickel, and zinc, have been developed for benzoxazole synthesis. rsc.orgijpbs.com For instance, copper iodide (CuI) combined with a ligand like 1,10-phenanthroline (B135089) can catalyze the cyclization of ortho-haloanilides. organic-chemistry.org These catalysts often operate through oxidative addition and reductive elimination pathways.

Intermediates : The reaction typically proceeds through a key intermediate. When a carboxylic acid reacts with a 2-aminophenol, an initial N-acylated species, an o-hydroxyanilide, is formed. This amide intermediate then undergoes an intramolecular cyclodehydration reaction to form the benzoxazole ring. nih.gov In reactions starting from aldehydes, a Schiff base intermediate is formed first, which then undergoes oxidative cyclization. nih.gov For the synthesis of this compound from the corresponding precursors, the formation of an amide intermediate is the critical step preceding the final ring closure.

Table 1: Common Catalysts in Benzoxazole Synthesis

| Catalyst Type | Examples | Role in Reaction |

| Acid Catalysts | Polyphosphoric acid (PPA), p-TsOH, Zn(OAc)₂, Lewis acids | Protonate carbonyl group, increasing electrophilicity |

| Base Catalysts | K₂CO₃, Triethylamine | Deprotonate reactants, facilitate nucleophilic attack |

| Metal Catalysts | CuI, Palladium complexes, Nickel complexes | Facilitate C-O bond formation via oxidative/reductive cycles |

| Nanocatalysts | TiO₂–ZrO₂, Magnetic solid acids | Provide high surface area and reusability |

Concerted vs. Stepwise Mechanisms

The formation of the benzoxazole ring from the o-hydroxyanilide intermediate is generally considered a stepwise mechanism . This process involves two distinct events:

Nucleophilic Attack : The hydroxyl group of the intermediate attacks the amide carbonyl carbon. This forms a tetrahedral intermediate.

Dehydration : This tetrahedral intermediate then collapses, eliminating a molecule of water to form the stable, aromatic benzoxazole ring.

While a fully concerted mechanism, where bond formation and breaking occur simultaneously in a single transition state, is theoretically possible, the stepwise pathway involving a distinct tetrahedral intermediate is more widely accepted for this type of condensation-cyclization reaction. nih.gov Computational studies on related cyclization reactions often support a stepwise process, where intermediates are formed along the reaction coordinate, as being energetically more favorable than a concerted pathway.

Intramolecular Proton Transfer (IPT) Phenomena

Molecules like this compound, which possess both a proton-donating group (the carboxylic acid's -OH) and a proton-accepting group (the benzoxazole's nitrogen atom) in close proximity, are candidates for intramolecular proton transfer (IPT). This phenomenon can occur in both the ground and excited electronic states.

Ground State Intramolecular Proton Transfer (GSIPT)

Ground State Intramolecular Proton Transfer (GSIPT) refers to the transfer of a proton within a molecule while it is in its lowest energy electronic state (S₀). For most benzoxazole derivatives with a nearby hydroxyl group, the ground state predominantly exists in the enol (E) form, where the proton is attached to the oxygen atom. acs.org A stable intramolecular hydrogen bond exists between the carboxylic acid's hydroxyl group and the benzoxazole's imine nitrogen.

The keto (K) tautomer, where the proton has transferred to the nitrogen, is typically energetically less favorable in the ground state. acs.org However, an equilibrium between the enol and keto forms can be established, particularly in polar protic solvents. These solvents can stabilize the more polar keto tautomer through intermolecular hydrogen bonding, potentially making the GSIPT process observable. acs.org For this compound, while the enol form is expected to be dominant, the possibility of a GSIPT equilibrium exists under specific environmental conditions.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics in Benzoxazole and Naphthoic Acid Systems

Excited State Intramolecular Proton Transfer (ESIPT) is a photo-induced phenomenon that occurs with remarkable speed and efficiency in many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives. nih.gov Upon absorption of a photon and promotion to an excited electronic state (S₁), the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (imine nitrogen) significantly increase. researchgate.net This change in electronic distribution drives an ultrafast transfer of the proton from the oxygen to the nitrogen atom. nih.gov

The ESIPT process follows a four-level photocycle:

Excitation : The stable ground-state enol form (E) absorbs a photon and is excited to the Franck-Condon excited enol state (E*).

Proton Transfer : An extremely rapid (femtosecond to picosecond timescale) and often barrierless proton transfer occurs in the excited state, converting E* to the excited keto tautomer (K*). nih.gov

Emission : The K* tautomer relaxes to the ground-state keto form (K) by emitting a photon of light (fluorescence). This emission is characterized by a large Stokes shift, meaning it occurs at a significantly longer wavelength than the initial absorption, because the K* state is much lower in energy than the E* state. researchgate.net

Tautomerization : The unstable ground-state keto form (K) rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form (E), completing the cycle. researchgate.net

In systems containing a naphthalene (B1677914) moiety, such as 2-(2′-hydroxynaphthalenyl)-benzoxazole (NAP), a close analog, the ESIPT dynamics can be altered. Studies on NAP have shown that its photodynamics can differ from HBO, sometimes involving a two-step process where deprotonation to form an anion precedes the formation of the keto tautomer. nih.gov The larger, more aromatic naphthalene system influences the pKa and electronic properties, which in turn affects the proton transfer mechanism. nih.govrsc.org

Influence of Structural Modifications on Proton Transfer Barriers

The efficiency and energy barrier of the ESIPT process are highly sensitive to the electronic properties of the molecule, which can be tuned by structural modifications. aip.org Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic framework can significantly alter the proton transfer barrier. researchgate.net

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (–NO₂) or cyano (–CN) pull electron density from the aromatic rings. These groups generally lower the activation barrier for the ESIPT process, making the proton transfer more favorable. aip.orgdntb.gov.ua EWGs can increase the acidity of the proton-donating hydroxyl group in the excited state, thus promoting its transfer to the nitrogen acceptor. aip.org

Benzannulation, the fusion of additional benzene (B151609) rings (as in the naphthalene moiety), also impacts the ESIPT barrier. Computational studies comparing hydroxyphenyl-oxazole (HPO), hydroxyphenyl-benzoxazole (HBO), and hydroxyphenyl-naphthoxazole (HNO) show that each successive benzannulation leads to a higher energy barrier for ESIPT in the first singlet excited state and a less stable keto tautomer. rsc.orgnih.gov This is attributed to modifications in the intramolecular charge transfer properties of the molecule. rsc.org

Table 2: Effect of Substituents on ESIPT Potential Energy Barrier

| Substituent Type | Example Groups | General Effect on ESIPT Barrier | Rationale |

| Electron-Donating (EDG) | -NH₂, -OCH₃, -CH₃ | Increases Barrier | Increases electron density at the proton donor site, potentially reducing its excited-state acidity. |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -COOH | Decreases Barrier | Decreases electron density, increasing the excited-state acidity of the proton donor, facilitating transfer. |

| Benzannulation | Naphthalene vs. Benzene | Increases Barrier | Alters intramolecular charge transfer properties and reduces the stability of the excited keto tautomer. rsc.orgnih.gov |

Photochemical Reaction Mechanisms

The absorption of light energy by this compound initiates a cascade of electronic and structural changes, leading to the formation of distinct products through isomerization and cyclization pathways.

Photoinduced Isomerization and Cyclization Processes

Scientific literature extensively documents the photochemical reactivity of peri-substituted naphthalene derivatives, where steric strain between the substituents at the 1 and 8 positions can be relieved through photoinduced transformations. In the case of this compound, irradiation with UV light is hypothesized to induce an intramolecular reaction.

The proposed mechanism involves the initial excitation of the molecule to a singlet excited state. This electronically excited state can then undergo intersystem crossing to a more stable triplet state or proceed directly to product formation. The close proximity of the benzoxazole and carboxylic acid moieties facilitates an intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction, or an electrocyclization reaction. This process would lead to the formation of a new polycyclic aromatic structure. While specific experimental data on the photoinduced isomerization and cyclization of this compound is not extensively detailed in publicly available literature, analogies can be drawn from related systems. For instance, the conversion of 8-nitro-1-naphthoic acid to 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid, although a reduction reaction, demonstrates the propensity of peri-substituted naphthoic acids to undergo intramolecular cyclization. nih.gov

Theoretical Frameworks for Predicting Reactivity and Selectivity

To complement experimental findings and predict the behavior of this compound, various theoretical frameworks are employed. These computational methods provide critical insights into the electronic structure and potential energy surfaces of the molecule, which govern its reactivity.

Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic properties of molecules. researchgate.netmdpi.com For this compound, DFT calculations can be used to determine the optimized ground-state geometry and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles and its behavior in photochemical reactions. mdpi.comnih.gov

For instance, the HOMO is often localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is found on electron-deficient regions, the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

Design, Synthesis, and Characterization of Analogues and Derivatives of 8 1,3 Benzoxazol 2 Yl 1 Naphthoic Acid

Rational Design Strategies for Molecular Diversity

The rational design of analogues and derivatives of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is a key strategy for exploring the chemical space around this scaffold. By systematically modifying its constituent parts—the naphthoic acid moiety, the benzoxazole (B165842) ring, and the implicit linker between them—researchers can fine-tune the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

Modification of the Naphthoic Acid Moiety (e.g., Substitution Pattern, Ring Saturation)

Modifications to the naphthoic acid portion of the molecule offer a route to modulate its steric and electronic properties. Strategic placement of substituents on the naphthalene (B1677914) ring can influence the molecule's interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the carboxylic acid group, which may be crucial for binding interactions.

One notable transformation of a related naphthoic acid derivative involves the reduction of 8-nitro-1-naphthoic acid with zinc-acetic acid to yield 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. nih.gov This reaction demonstrates a synthetic pathway to create a naphthoxazole, which is a close structural analogue of the benzoxazole moiety, directly from a substituted naphthoic acid precursor. nih.gov This suggests that the 8-position of the naphthoic acid is amenable to chemical transformation, opening possibilities for creating diverse analogues.

Further strategies could involve altering the substitution pattern on the naphthalene ring to explore different isomers or introducing various functional groups. The saturation of one of the rings in the naphthalene system to create a tetralin derivative is another potential modification to introduce conformational flexibility.

Table 1: Potential Modifications of the Naphthoic Acid Moiety and Their Rationale

| Modification Type | Example | Rationale |

|---|---|---|

| Substitution | Introduction of halogens, alkyl, or alkoxy groups | To modulate lipophilicity and electronic properties. |

| Ring Saturation | Conversion to a tetralin derivative | To introduce conformational flexibility and alter shape. |

| Isomeric Variation | Shifting the position of the carboxylic acid group | To explore different binding orientations. |

| Bioisosteric Replacement | Replacing the carboxylic acid with a tetrazole or hydroxamic acid | To improve metabolic stability and binding affinity. |

Variation of the Benzoxazole Ring (e.g., Heteroatom Changes, Substituents)

The benzoxazole ring is a common scaffold in medicinal chemistry, and its modification is a well-established strategy for generating molecular diversity. nih.govwisdomlib.org Benzoxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgnih.gov

The introduction of various substituents on the benzene (B151609) ring of the benzoxazole moiety can significantly impact the molecule's biological activity. The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the presence of electron-withdrawing and electron-releasing groups at different positions can enhance their therapeutic effects. researchgate.net For example, in a study on benzoxazole-benzamide conjugates, various substitutions on the benzoxazole ring were explored to optimize their anti-proliferative activity. nih.gov

Bioisosteric replacement of the benzoxazole ring with other heterocycles is another powerful strategy. For instance, replacing the benzothiazole (B30560) ring with a benzoxazole has led to promising anticancer agents. nih.govnih.gov This suggests that the heteroatom within the five-membered ring is a key point for modification. Other potential bioisosteres could include benzimidazole (B57391) or benzothiazole, which are structurally similar and have been shown to be important pharmacophores. researchgate.net

Table 2: Examples of Benzoxazole Ring Modifications in Analogue Design

| Modification | Position of Modification | Example Substituent/Heterocycle | Potential Impact |

|---|---|---|---|

| Substitution | 5- or 6-position of the benzoxazole ring | -Cl, -F, -CH3, -OCH3 | Altered electronic properties and lipophilicity. researchgate.net |

| Heteroatom Change | Oxygen atom in the oxazole (B20620) ring | Sulfur (to form benzothiazole) | Modified bond angles and hydrogen bonding capacity. nih.gov |

| Heteroatom Change | Oxygen atom in the oxazole ring | Nitrogen (to form benzimidazole) | Introduction of a hydrogen bond donor. researchgate.net |

Linker Modifications and Their Impact on Molecular Conformation

Minor modifications to a linker region can shift the conformational ensemble of a molecule to distinct subclasses, each presenting a unique three-dimensional scaffold for further optimization. researchgate.net The type and length of the linker can control the spatial orientation of the two aromatic systems relative to each other. For example, linkers incorporating amide, ester, or ether functionalities could be explored.

In the context of degrader molecules, where a linker connects a target-binding moiety to an E3 ligase ligand, the linker's composition and the position of embedded functionalities like triazoles have been shown to influence physicochemical properties such as solubility and lipophilicity. nih.gov These principles can be applied to the design of analogues of this compound, where a linker could be introduced to improve drug-like properties. For instance, a 2-thioacetamido linker has been used to connect two aryl moieties in analogues with improved aqueous solubility. nih.gov

Advanced Synthetic Methodologies for Analogues

The efficient synthesis of a diverse library of analogues is crucial for structure-activity relationship studies. Modern synthetic methodologies such as parallel synthesis and flow chemistry are well-suited for this purpose.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis allows for the rapid generation of a library of related compounds by performing multiple reactions simultaneously. This approach is highly amenable to the synthesis of benzoxazole derivatives. A general method for the formation of benzoxazoles via a copper-catalyzed cyclization of ortho-haloanilides has been successfully applied to a parallel synthesis approach, yielding a library of benzoxazoles and benzothiazoles with various substitutions. researchgate.net

Another strategy involves the microwave-assisted synthesis of benzoxazoles, which can significantly reduce reaction times and improve yields, making it suitable for the rapid generation of analogues. researchgate.netnih.gov These parallel and combinatorial approaches enable the systematic exploration of different substituents on both the naphthoic acid and benzoxazole moieties, facilitating a comprehensive understanding of the structure-activity landscape.

Table 3: Comparison of Synthetic Approaches for Analogue Library Generation

| Synthetic Approach | Key Features | Advantages for Analogue Synthesis |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of a focused library of analogues for SAR studies. researchgate.net |

| Combinatorial Chemistry | Synthesis of large libraries of compounds through the combination of different building blocks. | Broad exploration of chemical diversity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times and often improved yields. researchgate.netnih.gov |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of benzoxazoles. cam.ac.uknih.govacs.org This technology allows for precise control over reaction parameters such as temperature and reaction time, leading to improved yields and purity. cam.ac.uknih.govacs.org

An efficient and scalable multistep flow process for the synthesis of highly functionalized benzoxazoles has been reported. cam.ac.uknih.govacs.org This method involves the transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles within a continuous flow reactor. The use of flow technology minimizes the formation of byproducts and allows for safe handling of unstable intermediates. cam.ac.uknih.govacs.org The scalability of flow processes makes them particularly attractive for the efficient production of promising lead compounds for further preclinical and clinical development. cam.ac.uk

The inherent characteristics of flow chemistry, such as enhanced heat and mass transfer, improved safety, and reproducibility, make it a powerful tool for the synthesis of complex molecules like the analogues of this compound. uc.pt

Comprehensive Characterization of Novel Analogues

The rigorous characterization of newly synthesized chemical entities is fundamental to establishing their identity, purity, and three-dimensional structure. For analogues of this compound, a multi-pronged analytical approach is employed, combining spectroscopic techniques to create a unique "fingerprint" for each molecule and in-depth structural analyses to understand their preferred spatial arrangements.

Spectroscopic Fingerprinting of Derivative Libraries

The characterization of a library of derivatives stemming from the this compound scaffold relies on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are cornerstone techniques in this endeavor.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the synthesized molecules. For a typical derivative in this series, the IR spectrum would be expected to exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid group, generally in the region of 1680-1710 cm⁻¹. Another key feature would be the O-H stretching vibration of the carboxylic acid, which appears as a broad band in the 2500-3300 cm⁻¹ region. The C=N stretching of the benzoxazole ring would likely be observed around 1600-1650 cm⁻¹, while aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would display a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene and benzoxazole rings. Due to the steric crowding at the peri-positions of the naphthalene core, the proton at the 2-position of the naphthalene ring and the proton at the 7-position of the benzoxazole ring may show significant downfield shifts. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 165-185 ppm). The spectrum would also show a series of signals for the aromatic carbons of the naphthalene and benzoxazole rings, with quaternary carbons often exhibiting lower intensities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized analogues. The technique provides a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural insights, often showing cleavage at the bond connecting the benzoxazole and naphthalene moieties.

A representative table of expected spectroscopic data for a hypothetical derivative, 5-fluoro-8-(1,3-benzoxazol-2-yl)-1-naphthoic acid, is presented below.

| Spectroscopic Technique | Expected Data for 5-fluoro-8-(1,3-benzoxazol-2-yl)-1-naphthoic acid |

| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1620 (C=N), ~1250 (C-F) |

| ¹H NMR (ppm) | 10.0-12.0 (s, 1H, COOH), 7.2-8.5 (m, aromatic protons) |

| ¹³C NMR (ppm) | ~170 (COOH), aromatic signals including C-F coupled carbons |

| HRMS (m/z) | Calculated exact mass for C₁₈H₁₀FNO₃ [M+H]⁺ |

Structural Analysis of Conformational Landscapes

The conformational landscape of this compound and its derivatives is largely dictated by the steric strain imposed by the two bulky substituents at the peri-positions (1 and 8) of the naphthalene ring system. acs.orgnih.gov This steric hindrance forces the substituents out of the plane of the naphthalene ring, leading to significant distortion of the aromatic core. nih.gov

X-ray crystallography is the gold standard for unequivocally determining the solid-state conformation of these molecules. A crystal structure would reveal the precise bond lengths, bond angles, and dihedral angles, providing a static snapshot of the molecule's three-dimensional shape. It is anticipated that the benzoxazole and carboxylic acid groups would be significantly twisted with respect to the naphthalene plane to alleviate steric repulsion. nih.gov

Computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences and energetic barriers to rotation in the gas phase and in solution. rsc.org These calculations can map out the potential energy surface as a function of the dihedral angles between the naphthalene ring and the benzoxazole and carboxylic acid substituents. Such studies can help to identify the lowest energy conformations and the transition states that separate them. It is plausible that these molecules exist as a mixture of conformers in solution, with the relative populations depending on the specific substitution pattern and the solvent environment. The distortion of the naphthalene ring itself is also a key feature, with out-of-plane and in-plane deformations adopted to accommodate the bulky peri-substituents. nih.gov

The following table summarizes the expected conformational features of the parent compound.

| Conformational Parameter | Expected Observation | Rationale |

| Naphthalene Ring Planarity | Distorted | Steric repulsion between peri-substituents. nih.gov |

| Benzoxazole-Naphthalene Dihedral Angle | Significantly non-zero | Alleviation of steric strain. |

| Carboxylic Acid-Naphthalene Dihedral Angle | Significantly non-zero | Alleviation of steric strain. |

| Intramolecular Interactions | Potential for non-covalent interactions | The close proximity of the substituents may allow for attractive or repulsive interactions that influence the preferred conformation. nih.gov |

Elucidating Structure-Property Relationships (SPR) in Derivative Series

Understanding the relationship between the chemical structure of the this compound analogues and their physicochemical properties is a key objective. Of particular interest are the photophysical properties, as both benzoxazole and naphthalene moieties are known to be components of fluorescent molecules. periodikos.com.brperiodikos.com.bracs.org

The electronic properties of these compounds can be systematically tuned by introducing electron-donating or electron-withdrawing groups at various positions on the benzoxazole and naphthalene rings. For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) or amino group, on the benzoxazole ring would be expected to increase the electron density of the aromatic system. This, in turn, could lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, the introduction of an electron-withdrawing group, such as a nitro or cyano group, would likely cause a blue-shift (a shift to shorter wavelengths).

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly sensitive to structural modifications. Factors that promote non-radiative decay pathways, such as intramolecular rotation or intersystem crossing, will decrease the quantum yield. The rigidified structure resulting from the steric hindrance in the peri-substituted naphthalene core may, in some cases, lead to enhanced fluorescence by restricting torsional motions that can quench the excited state. mdpi.com

A hypothetical series of derivatives and their expected photophysical properties are outlined in the table below to illustrate potential structure-property relationships.

| Derivative | Substituent (R) | Expected Effect on Absorption/Emission | Expected Effect on Quantum Yield |

| 1 (Parent) | H | Baseline | Moderate |

| 2 | 5-OCH₃ (on Benzoxazole) | Red-shift | Potentially increased |

| 3 | 5-NO₂ (on Benzoxazole) | Blue-shift | Potentially decreased |

| 4 | 4-Br (on Naphthalene) | Minimal shift | Potentially decreased (heavy atom effect) |

This systematic approach to modifying the molecular structure and observing the resulting changes in properties allows for the development of a predictive understanding of the structure-property relationships within this class of compounds.

Advanced Structural Elucidation and Solid State Studies of 8 1,3 Benzoxazol 2 Yl 1 Naphthoic Acid and Its Analogues

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of molecular structure, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is not publicly available, analysis of its analogues provides insight into the likely crystal systems and packing arrangements. For instance, benzoxazole (B165842) and naphthalene (B1677914) derivatives frequently crystallize in monoclinic and orthorhombic space groups.

A study of the molecular salt formed between 2-aminobenzoxazole (B146116) and fumaric acid revealed crystallization in the orthorhombic space group Pbca. researchgate.net Another analogue, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was found to crystallize in the monoclinic system with the space group P21/c. mdpi.comresearchgate.net These examples highlight the common packing symmetries adopted by related molecular structures. The unit cell dimensions for these systems are dictated by the size and shape of the molecules and the nature of their intermolecular interactions.

Table 1: Crystallographic Data for Selected Analogues

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzoxazol-3-ium 3-carboxyprop-2-enoate | C7H7N2O+·C4H3O4− | Orthorhombic | Pbca | a = 7.0694 Å, b = 12.9543 Å, c = 24.5079 Å | researchgate.net |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | C25H25N4O6P | Monoclinic | P21/c | - | mdpi.com |

The crystal packing of organic molecules is governed by a variety of non-covalent interactions. For this compound, the carboxylic acid group is expected to be a primary driver of supramolecular assembly through strong hydrogen bonding. Carboxylic acids typically form robust dimers via O—H⋯O hydrogen bonds. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can have varying physical properties. nih.gov The study of a benzothiazole (B30560) analogue revealed the simultaneous crystallization of two different conformers, known as conformational polymorphism. nih.gov Given the rotational freedom between the naphthalene and benzoxazole moieties in this compound, the potential for conformational polymorphism is significant.

Co-crystallization is a technique used to modify the physicochemical properties of a molecule by crystallizing it with a suitable co-former. semanticscholar.org The carboxylic acid group in the target molecule makes it an excellent candidate for forming co-crystals with other molecules, particularly those containing functional groups like amides or pyridines that can act as hydrogen bond acceptors. google.comgoogle.comresearchgate.net Pharmaceutical co-crystals are formed when an active pharmaceutical ingredient and a co-former are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonds. nih.gov

Solid-State NMR for Conformational Insights in Crystalline Forms